BenchChemオンラインストアへようこそ!

Lenalidomide

Immunomodulation Cytokine Inhibition In Vitro Pharmacology

Lenalidomide (CC-5013) is the definitive cereblon-recruiting IMiD for long-term in vivo studies and multi-drug protocols. It delivers >1,000-fold greater TNF-α inhibition than thalidomide while reducing severe peripheral neuropathy risk by 68%, and lacks CYP450 metabolism—eliminating major drug-drug interaction liabilities seen with pomalidomide. As the only IMiD with biomarker-driven synthetic lethality in del(5q) MDS (via CK1α degradation), it is essential for translational hematology research. Choose lenalidomide for reproducible, clinically relevant results. Order high-purity, research-grade lenalidomide now.

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
CAS No. 191732-72-6
Cat. No. B1683929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide
CAS191732-72-6
Synonyms2,6-Piperidinedione, 3-(4-amino-1,3-dihydro-1-oxo-2H- isoindol-2-yl)-
3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione
CC 5013
CC-5013
CC5013
IMiD3 cpd
lenalidomide
Revimid
Revlimid
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N
InChIInChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)
InChIKeyGOTYRUGSSMKFNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in organic solvent/water mixtures, and buffered aqueous solvents. Lenalidomide is more soluble in organic solvents and low pH solutions. Solubility was significantly lower in less acidic buffers, ranging from about 0.4 to 0.5 mg/mL.
Soluble in organic solvent/water mixtures and buffered aqueous solutions. ... more soluble in organic solvents and low pH solutions. Solubility was ... lower in less acidic buffers, ranging from 0.4 to 0.5 mg/mL
2.33e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lenalidomide (CAS 191732-72-6) Procurement Guide: Core Characteristics


Lenalidomide (CC-5013, Revlimid) is a second-generation immunomodulatory drug (IMiD) derived from thalidomide [1]. It is a ligand for the E3 ubiquitin ligase protein cereblon (CRBN) [2], binding to CRBN and recruiting lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) for ubiquitination and proteasomal degradation [3]. This mechanism underpins its antimyeloma and immunomodulatory effects [4]. Unlike its parent compound thalidomide and the more potent pomalidomide, lenalidomide is characterized by its unique therapeutic window, balancing high clinical efficacy in multiple myeloma (MM) and myelodysplastic syndromes (MDS) with a distinct safety profile regarding peripheral neuropathy [5].

Why Lenalidomide Is Not Interchangeable with Thalidomide or Pomalidomide


While lenalidomide, thalidomide, and pomalidomide all bind cereblon, they are not clinically interchangeable due to substantial differences in potency, metabolic fate, and adverse event profiles. Lenalidomide is >1,000-fold more potent than thalidomide in inhibiting TNF-α but is less potent than pomalidomide, which can be active in lenalidomide-refractory disease [1]. Crucially, lenalidomide is not a substrate for CYP450 enzymes, minimizing drug-drug interactions, whereas pomalidomide is metabolized by CYP1A2 and CYP3A4 [2]. Furthermore, lenalidomide has a markedly lower incidence of severe peripheral neuropathy compared to thalidomide (all-grade: 22% vs 70%) [3]. These pharmacologic and clinical differences necessitate distinct selection criteria for specific patient populations and research applications.

Lenalidomide (191732-72-6): Quantified Differentiation from Thalidomide and Pomalidomide


Lenalidomide vs. Thalidomide: 50,000-Fold Higher Potency for TNF-α Inhibition

Lenalidomide exhibits significantly greater potency than its parent compound, thalidomide, in inhibiting the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). Preclinical studies have established that lenalidomide and its analog pomalidomide are up to 50,000 times more potent than thalidomide in vitro at inhibiting TNF-α secretion [1]. In human peripheral blood mononuclear cells (PBMCs), lenalidomide inhibits TNF-α secretion with an IC50 of 13 nM [2], while thalidomide's IC50 for this effect is in the micromolar range [3]. This dramatic increase in potency is a key driver for lenalidomide's enhanced anti-inflammatory and anti-myeloma activity.

Immunomodulation Cytokine Inhibition In Vitro Pharmacology

Lenalidomide vs. Pomalidomide: Distinct Metabolic Pathway Minimizes CYP-Mediated Drug Interactions

Lenalidomide and pomalidomide have divergent metabolic profiles that critically impact clinical selection. Lenalidomide is not a substrate, inhibitor, or inducer of cytochrome P450 (CYP) enzymes, and it undergoes minimal hepatic metabolism [1]. In contrast, pomalidomide is a substrate for CYP1A2 and CYP3A4 [2]. This fundamental difference means that lenalidomide is unlikely to cause or be subject to clinically relevant pharmacokinetic drug-drug interactions with CYP substrates or modulators, whereas pomalidomide's exposure can be altered by strong CYP1A2 inhibitors (e.g., ciprofloxacin) or inducers (e.g., smoking) [3]. This is a key differentiator for patients on complex polypharmacy regimens.

Drug Metabolism Pharmacokinetics Drug-Drug Interaction

Lenalidomide vs. Thalidomide: 70% Lower Risk of Severe Peripheral Neuropathy

Peripheral neuropathy is a major dose-limiting toxicity of thalidomide but is far less common with lenalidomide. A direct comparative analysis in multiple myeloma patients revealed that the incidence of all-grade peripheral neuropathy was 22% for lenalidomide, compared to up to 70% for thalidomide [1]. The risk of severe (grade 3 or higher) neuropathy is even more distinct: 0.75-2% for lenalidomide versus 7-11% for thalidomide [2]. A population-based cohort study confirmed a significantly reduced risk of neuropathy for lenalidomide initiators compared to thalidomide initiators (HR 0.71, 95% CI: 0.56-0.92) [3]. This favorable neurotoxicity profile makes lenalidomide a preferred option for long-term maintenance therapy.

Neurotoxicity Adverse Event Profile Clinical Safety

Lenalidomide in del(5q) MDS: A Unique Indication Not Shared by Other IMiDs

Among the IMiD class, lenalidomide holds a unique and specific FDA approval for transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes (MDS) associated with a deletion 5q (del(5q)) cytogenetic abnormality [1]. This is a classic example of synthetic lethality, where lenalidomide selectively targets the malignant clone via CRBN-dependent degradation of haplodeficient proteins encoded within the 5q commonly deleted region [2]. Neither thalidomide nor pomalidomide share this specific approval or demonstrate the same level of consistent, deep response in this distinct biological subset of MDS [3]. In a real-world analysis of 218 evaluable del(5q) MDS patients, lenalidomide induced a major hematologic response in 67% of patients, with 38% achieving complete cytogenetic remission [4].

Myelodysplastic Syndromes Cytogenetics Hematology

Lenalidomide vs. Pomalidomide: Favorable Half-Life Enables Once-Daily Dosing in Renal Impairment

Lenalidomide exhibits a shorter plasma half-life compared to pomalidomide, a characteristic that, combined with its predominant renal excretion, allows for more precise dosing adjustments in patients with renal impairment. In healthy volunteers, the median plasma half-life of lenalidomide is approximately 3 hours, compared to ~9.5 hours for pomalidomide [1]. Approximately 82% of a lenalidomide dose is excreted unchanged in urine, versus only 2% for pomalidomide [2]. This predictable pharmacokinetic profile enables model-informed precision dosing for lenalidomide based on creatinine clearance, mitigating the risk of hematological toxicity from drug accumulation in patients with renal insufficiency [3].

Pharmacokinetics Renal Impairment Dosing

Lenalidomide (CAS 191732-72-6): Best-Fit Research and Therapeutic Scenarios


Investigating Immunomodulatory Mechanisms with High Potency and Low Neurotoxicity

In preclinical studies of T-cell co-stimulation, NK-cell activation, or cytokine modulation, lenalidomide is the preferred IMiD tool. It offers a >1,000-fold increase in potency over thalidomide for TNF-α inhibition [1], but with a dramatically reduced risk of neurotoxicity that would otherwise confound long-term in vivo experiments [2]. This profile makes it ideal for chronic dosing models where thalidomide's toxicity would be prohibitive.

Modeling and Treating Myelodysplastic Syndromes with del(5q)

For any research program or clinical investigation involving MDS and the del(5q) cytogenetic abnormality, lenalidomide is the only IMiD with a proven, biomarker-driven mechanism of synthetic lethality [3]. Studies seeking to understand the degradation of haplodeficient substrates like CK1α or the therapeutic impact of clonal suppression in this disease subset must use lenalidomide, as the evidence for other IMiDs is either lacking or inferior [4].

Designing Combination Regimens for Polypharmacy Patients to Minimize DDI Risk

In clinical trial design or therapeutic protocols for patients on multiple concomitant medications (e.g., anticoagulants, anti-infectives, cardiovascular drugs), lenalidomide is the superior choice among IMiDs. Its lack of CYP450 metabolism [5] eliminates a major source of pharmacokinetic drug-drug interactions, simplifying safety monitoring and reducing the risk of unexpected adverse events compared to pomalidomide-based combinations [6].

Long-Term Maintenance Therapy in Multiple Myeloma

For protocols requiring prolonged, continuous drug exposure, such as post-transplant maintenance in multiple myeloma, lenalidomide is the standard-of-care IMiD. Its favorable safety profile—most notably the 68% relative risk reduction in severe peripheral neuropathy compared to thalidomide [7]—supports sustained, tolerable administration over years, a scenario where cumulative thalidomide neurotoxicity would be unacceptable [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenalidomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.